molecular formula C21H18FN5O3S B11255998 N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide

N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide

Cat. No.: B11255998
M. Wt: 439.5 g/mol
InChI Key: HIXNNUHBSYHEAU-UHFFFAOYSA-N
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Description

N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazole derivatives. These compounds are known for their diverse biological activities, including analgesic, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives typically involves condensation reactions, annulation of multiple bonds, or C-H functionalization of the thiazole moiety . For N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide, the synthetic route may involve the following steps:

Industrial Production Methods

Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and optimization of reaction conditions to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions

N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups .

Scientific Research Applications

N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H18FN5O3S

Molecular Weight

439.5 g/mol

IUPAC Name

N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(4-methoxyphenyl)oxamide

InChI

InChI=1S/C21H18FN5O3S/c1-30-17-7-5-15(6-8-17)24-20(29)19(28)23-10-9-16-12-31-21-25-18(26-27(16)21)13-3-2-4-14(22)11-13/h2-8,11-12H,9-10H2,1H3,(H,23,28)(H,24,29)

InChI Key

HIXNNUHBSYHEAU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F

Origin of Product

United States

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